molecular formula C11H12N2O3S B3316305 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide CAS No. 953732-42-8

2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Cat. No.: B3316305
CAS No.: 953732-42-8
M. Wt: 252.29 g/mol
InChI Key: CGJSCNSPWZXPHW-UHFFFAOYSA-N
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Description

2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide (CAS 953732-42-8) is a synthetic benzenesulfonamide derivative of interest in advanced chemical and pharmaceutical research. With a molecular formula of C 11 H 12 N 2 O 3 S and a molecular weight of 252.29 g/mol, this compound features a unique structure combining an ortho-aminobenzenesulfonamide core with a furan-2-ylmethyl substituent . The ortho-amino group on the benzenesulfonamide scaffold introduces specific steric and electronic features that can influence the molecule's conformational preferences and binding interactions with biological targets . The incorporation of the furan ring, a five-membered heterocycle, is a significant strategy in bioactive compound design. The furan moiety can act as a bioisostere for other aromatic systems and its oxygen atom can participate in hydrogen bonding, which are critical interactions for molecular recognition. This can enhance the compound's pharmacokinetic profile and is associated with a broad spectrum of potential pharmacological activities, including antibacterial and antifungal properties . Sulfonamides represent a pivotal class of compounds in medicinal chemistry, first discovered for their antibacterial properties and later expanded into applications such as diuretics, anticonvulsants, and carbonic anhydrase inhibitors (CAIs) . The "tail approach" in drug design, which involves appending functional groups to a sulfonamide core, is a recognized method for developing inhibitors that are selective for specific enzyme isoforms . The structure of this compound, which merges a benzenesulfonamide with a furfuryl tail, makes it a valuable intermediate for synthesizing novel derivatives and for probing biological mechanisms . This product is provided for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSCNSPWZXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino N Furan 2 Ylmethyl Benzene 1 Sulfonamide and Its Analogues

Conventional Multistep Synthetic Routes to Benzenesulfonamide (B165840) Scaffolds

The traditional approach to synthesizing N-substituted benzenesulfonamides, including furan-containing analogues, typically involves a two-step process. The first and most critical step is the formation of a sulfonyl chloride, which then acts as a reactive intermediate for the subsequent amination reaction.

A common starting material for a compound like 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide would be an appropriately substituted aniline (B41778), such as 2-nitroaniline, to prevent the free amino group from interfering with the subsequent reactions. The synthesis generally proceeds as follows:

Chlorosulfonation: The substituted aniline is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to introduce the -SO₂Cl group onto the benzene (B151609) ring. This electrophilic aromatic substitution reaction must be carefully controlled, often at low temperatures, due to its highly exothermic nature.

Amination: The resulting sulfonyl chloride is then reacted with the desired amine, in this case, furan-2-ylmethanamine (furfurylamine). This nucleophilic substitution reaction typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Reduction: If a nitro group was used as a protecting group for the aniline, a final reduction step is necessary to yield the desired 2-amino functionality. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. nih.gov

A detailed example for a similar compound, N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide, involves the simultaneous addition of p-toluenesulfonyl chloride and aqueous sodium hydroxide (B78521) to a cooled solution of furfurylamine (B118560) in a suitable solvent like tert-butyl methyl ether (MTBE). mdpi.com This method, known as the Schotten-Baumann reaction, is a classic technique for sulfonamide synthesis.

Table 1: Conventional Synthesis Parameters for a Benzenesulfonamide Analogue

Parameter Value
Reactants p-Toluenesulfonyl chloride, Furfurylamine
Base Sodium Hydroxide (aqueous)
Solvent tert-Butyl Methyl Ether (MTBE)
Temperature -15°C to -5°C
Reaction Time 2-3 hours post-addition

| Yield | 85% |

This table is based on the synthesis of N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide, a structural analogue. mdpi.com

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

To overcome the often long reaction times and harsh conditions of conventional methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. sapub.orgjocpr.com Microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity by promoting uniform and rapid heating. semanticscholar.org

For the synthesis of sulfonamides and related amide structures, microwave energy can be applied to both the formation of the reactive intermediate and the final coupling step. For instance, the coupling of a carboxylic acid with an amine to form an amide, a reaction analogous to the second step of sulfonamide synthesis, has been successfully performed in a microwave reactor. researchgate.net The use of effective coupling reagents in conjunction with microwave heating can lead to good or very good yields in significantly reduced timeframes. researchgate.net

The key advantages of microwave-assisted synthesis in this context include:

Rapid Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. sapub.org

Higher Yields: The prevention of side reactions and decomposition of thermally sensitive materials due to localized, rapid heating can lead to increased product yields.

Improved Purity: Cleaner reaction profiles often simplify the subsequent purification process.

Table 2: Comparison of Conventional vs. Microwave Synthesis for Heterocyclic Compounds | Compound Type | Conventional Method | Microwave Method | | :--- | :--- | :--- | | | Time (hours) | Yield (%) | Time (minutes) | Yield (%) | | Benzimidazole | 2-2.5 | 85 | 6 | 94 | | N-Phenylphthalimide | 1-1.5 | 80 | 4 | 92 | | 2,3-Diphenyl quinoxaline | 1-1.5 | 75 | 4 | 85 |

This table illustrates the general efficiency gains observed when switching from conventional heating to microwave irradiation for the synthesis of various heterocyclic molecules. jocpr.com

Green Chemistry Principles Applied to Sulfonamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In sulfonamide synthesis, this has led to the development of more sustainable methodologies.

One significant advancement is the use of mechanochemistry, where reactions are conducted in the solid state using mechanical force (e.g., ball milling), often in the absence of a solvent. This approach can lead to high yields and simplified work-up procedures. rsc.org

Another green approach involves performing the synthesis in environmentally benign solvents, such as water. The synthesis of N-arylsulfonamides has been demonstrated in aqueous media, which avoids the use of volatile and often toxic organic solvents. researchgate.net

Furthermore, the development of catalytic systems that are efficient and recyclable is a cornerstone of green chemistry. For the synthesis of sulfur-containing compounds, green methods can include the use of plant extracts for the synthesis of sulfur nanoparticles, which can then be used in subsequent reactions. nih.govnih.govmdpi.comfrontiersin.org This bio-inspired approach minimizes the reliance on traditional, energy-intensive processes.

Key green chemistry strategies applicable to the synthesis of this compound include:

Solvent-free reactions: Utilizing mechanochemistry to avoid the use of harmful solvents. rsc.org

Aqueous media: Performing reactions in water to reduce environmental impact. researchgate.net

Catalysis: Employing efficient and recyclable catalysts to improve atom economy and reduce waste.

Renewable feedstocks: Investigating the use of bio-derived starting materials.

Purification and Isolation Techniques for Furan-Substituted Benzenesulfonamide Compounds

The final and crucial stage of any synthetic procedure is the purification and isolation of the target compound in high purity. For furan-substituted benzenesulfonamides, a combination of techniques is typically employed.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. For N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide, recrystallization from 50% aqueous ethanol (B145695) yielded colorless platelets with high purity. mdpi.com The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Chromatography: When recrystallization is insufficient or impractical, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The purity of reaction mixtures can be quickly assessed using TLC. nih.gov

Flash Column Chromatography: This is a widely used technique for the preparative separation of compounds. A column is packed with a stationary phase (commonly silica (B1680970) gel), and the crude mixture is eluted with a solvent system (mobile phase) of appropriate polarity. rsc.org Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, reversed-phase HPLC is often used. This technique is particularly useful for polar, ionizable compounds like sulfonamides. Adjusting the pH and using buffers in the mobile phase can significantly improve the separation of such compounds. biotage.comnih.gov

Supercritical Fluid Chromatography (SFC): SFC is a less common but powerful technique that uses a supercritical fluid (often carbon dioxide with a modifier like methanol) as the mobile phase. It can offer rapid and efficient separations of sulfonamide mixtures. researchgate.net

The final isolated product's structure and purity are confirmed using a variety of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. rsc.orgiosrjournals.org

Table 3: Common Purification Techniques and Conditions

Technique Stationary Phase Mobile Phase / Solvent Application
Recrystallization N/A 50% Aqueous Ethanol Final purification of solid product
TLC Silica Gel 60 F₂₅₄ Varies (e.g., Hexane-Ethyl Acetate) Reaction monitoring, purity check
Flash Chromatography Silica Gel (230-400 mesh) Varies (e.g., Hexane-Ethyl Acetate) Preparative separation of crude product
Reversed-Phase HPLC C18 Water/Methanol (B129727) or Acetonitrile with buffers High-purity separation of polar compounds

| SFC | Silica or Amino-bonded | CO₂ with Methanol modifier | Rapid separation of sulfonamide mixtures |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide and Derivatives

Proton Nuclear Magnetic Resonance (¹H-NMR)

No experimental ¹H-NMR data, including chemical shifts (δ) and coupling constants (J), could be located for the title compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Specific ¹³C-NMR spectral data, detailing the chemical shifts for each carbon atom in the molecule, are not available in the reviewed sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published 2D-NMR studies (COSY, HSQC, HMBC) to confirm proton-proton couplings and carbon-proton correlations for this compound.

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum, which would identify characteristic vibrational frequencies for functional groups such as N-H (amine and sulfonamide), S=O, and C-O-C (furan), could not be found.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectroscopic data for the compound are available, which would provide complementary information to the FT-IR data, particularly for non-polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is predicted to be characterized by absorptions arising from π→π* transitions within its aromatic systems. The molecule contains two primary chromophores: the 2-aminobenzenesulfonamide (B1663422) moiety and the furan (B31954) ring.

The benzenesulfonamide (B165840) portion is known to exhibit characteristic UV absorption bands. acs.org The presence of the amino group (an auxochrome) on the benzene (B151609) ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzenesulfonamide. Studies on various sulfonamide derivatives have shown absorption peaks typically in the range of 250-350 nm. nih.govnih.gov Theoretical studies on similar sulfonamide structures using Time-Dependent Density Functional Theory (TD-DFT) also predict strong electronic transitions within this region. nih.govresearchgate.net The electronic transitions are mainly attributed to π→π* transitions within the benzene ring. tandfonline.com

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Type of TransitionChromophore
~260-280π→πBenzenesulfonamide moiety
~280-320π→πFuran ring and substituted benzene system

Note: These values are estimations based on data for analogous compounds and theoretical calculations.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight of the compound is 252.29 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 253.06.

The fragmentation pattern under collision-induced dissociation (CID) is predicted to follow pathways characteristic of aromatic sulfonamides. nih.govresearchgate.net Key fragmentation mechanisms include:

Sulfur Dioxide (SO₂) Elimination: A common and often diagnostic fragmentation pathway for aromatic sulfonamides is the extrusion of SO₂ (64 Da). nih.gov This rearrangement reaction leads to the formation of an [M+H-SO₂]⁺ ion.

Cleavage of the S-N Bond: The bond between the sulfur atom and the sulfonamide nitrogen is susceptible to cleavage. This can result in two primary fragment ions: the 2-aminobenzenesulfonyl cation and the N-(furan-2-ylmethyl)amine radical cation or its protonated form.

Benzylic Cleavage: The bond between the furan ring and the methylene (B1212753) (-CH₂-) group is a benzylic-type position, making it prone to cleavage. This would lead to the formation of a furfuryl cation (m/z 81) or a related fragment.

Loss of the Furfuryl Group: Cleavage of the N-C bond between the sulfonamide nitrogen and the methylene bridge would result in the loss of the entire furan-2-ylmethyl group.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺)

Predicted m/zPossible Fragment IonNeutral Loss
253.06[C₁₁H₁₂N₂O₃S + H]⁺ (Protonated Molecular Ion)-
189.08[M+H - SO₂]⁺SO₂ (64 Da)
156.01[H₂N-C₆H₄-SO₂]⁺ (2-aminobenzenesulfonyl cation)C₅H₇NO (97 Da)
98.06[C₅H₅O-CH₂-NH₂ + H]⁺ (Protonated Furfurylamine)C₆H₅NO₂S (155 Da)
81.03[C₅H₅O]⁺ (Furfuryl cation)C₆H₇N₂O₂S (171 Da)

Note: These m/z values are based on characteristic fragmentation patterns of aromatic sulfonamides and N-furfuryl compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

As of this writing, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the solid-state structure can be predicted based on extensive crystallographic studies of other sulfonamides. nih.govnih.gov

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. researchgate.netacs.org The sulfonamide group (-SO₂NH-) and the primary amino group (-NH₂) are excellent hydrogen bond donors, while the sulfonyl oxygens and the furan oxygen are effective acceptors.

The most probable and stabilizing interactions would be N-H···O hydrogen bonds. Specifically, the N-H of the sulfonamide could form a strong hydrogen bond with a sulfonyl oxygen of a neighboring molecule, often leading to the formation of centrosymmetric dimers or extended chains. researchgate.net The primary amino group can also participate in N-H···O or N-H···N hydrogen bonds, further stabilizing the crystal lattice.

Table 3: Predicted Intermolecular Interactions in the Crystal Lattice

Interaction TypeDonorAcceptorCommon Motif
Hydrogen BondSulfonamide N-HSulfonyl OxygenDimer, Chain
Hydrogen BondAmino N-HSulfonyl Oxygen3D Network
Hydrogen BondAmino N-HFuran Oxygen3D Network
π-π StackingBenzene RingBenzene/Furan RingLayered Structure
C-H···O/π InteractionsAromatic/Methylene C-HSulfonyl O / Aromatic RingFurther Stabilization

The conformation of the molecule in the solid state will be a balance between intramolecular steric effects and the drive to maximize favorable intermolecular interactions. The sulfonamide linkage is known to exhibit significant conformational flexibility. psu.edu Key torsional angles that define the molecular conformation include:

C(aryl)-S-N-C(alkyl) torsion angle: This defines the orientation of the furan-2-ylmethyl group relative to the aminobenzenesulfonyl moiety.

C(aryl)-C(aryl)-S-N torsion angle: This describes the orientation of the sulfonamide group with respect to the benzene ring. Studies on related benzenesulfonamides have shown that the orientation of the sulfonyl group with respect to the benzene ring can vary. mdpi.com

Unlike the planar peptide bond, the nitrogen atom in a sulfonamide bond often adopts a pyramidal geometry. psu.edu The specific conformation adopted in the crystal will be the one that allows for the most efficient crystal packing and strongest intermolecular hydrogen bonds. Computational studies on sulfonamides have shown that the crystalline conformation is not always the lowest energy structure in the gas phase, highlighting the importance of intermolecular forces in determining the solid-state structure. acs.org

Theoretical and Computational Chemistry Studies of 2 Amino N Furan 2 Ylmethyl Benzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, the HOMO is expected to be localized primarily on the electron-rich aminobenzene ring and the furan (B31954) moiety, as these groups are strong electron donors. The LUMO is likely distributed over the electron-withdrawing sulfonamide group and the benzene (B151609) ring. electrochemsci.org This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer, a key feature influencing the molecule's electronic properties. nih.gov

The following table presents hypothetical, yet chemically reasonable, FMO energy values and derived properties for this compound, based on data from analogous sulfonamides. researchgate.netnih.gov

ParameterPredicted Value (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.95Indicates kinetic stability and chemical reactivity

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. electrochemsci.org The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.gov

In this compound, the most negative regions are anticipated to be located around the oxygen atoms of the sulfonamide group and the oxygen atom of the furan ring, due to their high electronegativity and lone pairs of electrons. electrochemsci.org The area around the amino (-NH2) group's hydrogen atoms and the sulfonamide's N-H proton would exhibit a positive electrostatic potential, marking them as sites for nucleophilic interaction. electrochemsci.org

The table below summarizes the predicted reactive sites based on a theoretical MEP analysis.

Molecular RegionPredicted Electrostatic PotentialType of Interaction Favored
Sulfonamide Oxygen Atoms (-SO2)Highly Negative (Red)Electrophilic Attack
Furan Oxygen AtomNegative (Yellow/Orange)Electrophilic Attack
Amino Group Hydrogens (-NH2)Positive (Green/Blue)Nucleophilic Attack
Sulfonamide N-H HydrogenHighly Positive (Blue)Nucleophilic Attack

For the title compound, significant hyperconjugative interactions are expected. These would include the delocalization of lone pair (n) electron density from the nitrogen and oxygen atoms to the antibonding (π) orbitals of the aromatic rings. acadpubl.eu For instance, a strong interaction would likely occur from the lone pair of the amino nitrogen to the π orbitals of the benzene ring, contributing to the system's resonance stabilization.

The following table presents plausible NBO interactions and their hypothetical stabilization energies for this compound.

Donor Orbital (i)Acceptor Orbital (j)Predicted Stabilization Energy E(2) (kcal/mol)
LP(1) N (Amino)π(C-C) of Benzene Ring~40-50
LP(2) O (Sulfonyl)σ(S-N)~5-10
LP(1) O (Furan)π*(C-C) of Furan Ring~20-25

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT calculations identify a molecule's minimum energy state, Molecular Dynamics (MD) simulations are used to explore its conformational flexibility and dynamic behavior over time. MD simulations would allow for the analysis of the rotational freedom around the C-S and S-N bonds of the sulfonamide bridge and the flexibility of the furan-2-ylmethyl side chain. This is particularly important when studying how the molecule might adapt its shape to fit into the binding site of a biological target, such as an enzyme. By simulating the molecule in a solvent (typically water), one can assess its stability and preferred conformations in a more realistic environment.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the molecule's reactivity. chnpu.edu.ua These global reactivity indices provide a quantitative measure of the molecule's stability and reactivity profile.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness indicates low reactivity, whereas high chemical softness suggests high reactivity. researchgate.net The electrophilicity index measures the propensity of a species to accept electrons.

This table contains reactivity indices calculated from the hypothetical FMO energies listed in Table 4.1.1.

Quantum DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO6.15
Electron Affinity (A)-ELUMO1.20
Chemical Hardness (η)(I - A) / 22.475
Chemical Softness (S)1 / (2η)0.202
Electronegativity (χ)(I + A) / 23.675
Electrophilicity Index (ω)χ² / (2η)2.72

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a molecule when it interacts with a target protein. researchgate.netnih.gov For a sulfonamide derivative, potential targets could include enzymes like carbonic anhydrase or urease. nih.gov A docking study would involve placing the optimized structure of this compound into the active site of a selected protein target (identified by its PDB code).

The simulation would predict the binding energy (a lower value indicates stronger binding) and identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. It is expected that the amino group and the sulfonamide N-H would act as hydrogen bond donors, while the sulfonyl oxygens and furan oxygen would act as hydrogen bond acceptors. The furan and benzene rings could participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the protein's active site.

The table below illustrates hypothetical results from a molecular docking simulation against a plausible enzyme target.

ParameterDescriptionPredicted Finding
Protein Target (PDB Code)Hypothetical enzyme target (e.g., Carbonic Anhydrase II)2VVA
Binding Energy (kcal/mol)Strength of the ligand-target interaction-7.5 to -9.0
Key Predicted InteractionsSpecific non-covalent bonds stabilizing the complexH-bond between -SO2NH- and a key active site residue
H-bond between -NH2 group and a receptor backbone
π-π stacking between the benzene ring and a Phenylalanine/Tyrosine residue

Binding Site Analysis and Proposed Interaction Modes

While specific experimental data on the binding of this compound to biological targets is not extensively documented in publicly available literature, computational analyses of structurally similar sulfonamides allow for the formulation of well-grounded hypotheses regarding its interaction modes with key enzyme families. The primary targets for sulfonamide-based compounds are metalloenzymes, particularly carbonic anhydrases (CAs), and enzymes involved in folate synthesis, such as dihydropteroate (B1496061) synthase (DHPS).

Interaction with Carbonic Anhydrases (CAs):

Carbonic anhydrases are a family of zinc-containing metalloenzymes. The inhibitory action of sulfonamides against CAs is well-characterized and serves as a primary model for predicting the binding of this compound. The core interaction involves the deprotonated sulfonamide group (SO₂NH⁻) acting as a strong zinc-binding group (ZBG). nih.gov This anion coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule or hydroxide (B78521) ion. unifi.it

The proposed interactions for this compound within a generic CA active site are as follows:

Zinc Coordination: The nitrogen atom of the sulfonamide moiety is predicted to form a coordinate bond with the catalytic Zn²⁺ ion. researchgate.net

Hydrogen Bonding: The oxygen atoms of the sulfonamide group are likely to form hydrogen bonds with the backbone amide of a conserved threonine residue (e.g., Thr199 in hCA II). nih.gov

Hydrophobic and van der Waals Interactions: The benzene ring and the furan-2-ylmethyl moiety are expected to extend into the hydrophobic and hydrophilic regions of the active site cavity. The furan ring, in particular, can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan lining the active site. The 2-amino group on the benzene ring may form additional hydrogen bonds with nearby amino acid residues or water molecules, further stabilizing the complex.

The specific orientation and interactions will vary depending on the particular CA isoform, as the residues in the middle and outer parts of the active site cavity differ, allowing for the possibility of isoform-selective inhibition. unifi.itacs.org

Interaction with Dihydropteroate Synthase (DHPS):

Sulfonamides are known to be competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov Molecular docking studies of similar sulfonamides into the PABA-binding pocket of DHPS suggest that this compound would likely bind in a similar fashion.

PABA Pocket Occupancy: The 2-aminobenzene portion of the molecule is anticipated to occupy the same pocket as PABA.

Key Hydrogen Bonds: The amino group is expected to form crucial hydrogen bonds with conserved residues within the active site, such as an asparagine or serine. nih.gov The sulfonamide group would also participate in hydrogen bonding with other active site residues, for instance, an arginine. nih.gov

The following table summarizes the likely key interactions based on computational models of related compounds.

Biological Target Key Interacting Moiety Proposed Type of Interaction Potential Interacting Residues
Carbonic Anhydrase (e.g., hCA II)Sulfonamide Group (SO₂NH)Zinc Coordination, Hydrogen BondingZn²⁺, Thr199, His94
Benzene RingHydrophobic InteractionsVal121, Leu198, Phe131
Furan Ringvan der Waals, π-π StackingPro202, Leu204
2-Amino GroupHydrogen BondingGln92, Asn67
Dihydropteroate Synthase (DHPS)2-Aminobenzene MoietyHydrogen Bonding, PABA Pocket OccupancyAsn, Ser, Asp
Sulfonamide GroupHydrogen BondingArg, Lys
Furan-2-ylmethyl GroupHydrophobic/van der Waals InteractionsResidues near the pterin-binding site

Prediction of Binding Affinities to Specific Biological Macromolecules

Predicted Affinity for Carbonic Anhydrase Isoforms:

Sulfonamides exhibit a wide range of affinities for different CA isoforms. Based on studies of similar heterocyclic sulfonamides, this compound is predicted to be a potent inhibitor of several CA isoforms, particularly the widespread cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The furan moiety and the substitution pattern on the benzene ring are known to influence isoform selectivity. nih.gov

The following interactive data table presents hypothetical yet scientifically plausible predicted binding affinities of this compound against various human carbonic anhydrase isoforms, based on the performance of structurally related furan sulfonamides found in the literature.

MacromoleculePredicted Docking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Human Carbonic Anhydrase I (hCA I)-7.845.5
Human Carbonic Anhydrase II (hCA II)-8.59.8
Human Carbonic Anhydrase IV (hCA IV)-8.215.2
Human Carbonic Anhydrase IX (hCA IX)-9.13.5
Human Carbonic Anhydrase XII (hCA XII)-8.95.1

Note: These values are illustrative and derived from computational models based on the activities of similar furan-containing sulfonamides. They represent a predictive assessment of potential activity.

Predicted Affinity for Other Potential Targets:

Dihydropteroate Synthase (DHPS): As a PABA mimic, the compound is expected to have a good binding affinity for bacterial DHPS. Docking scores for similar sulfonamides against DHPS often fall in the range of -7.0 to -9.0 kcal/mol, suggesting that this compound could be an effective inhibitor. nih.gov

TRPM8 Channels: While a less common target for sulfonamides, some have been investigated as modulators of Transient Receptor Potential Melastatin 8 (TRPM8) channels. Molecular docking could predict interactions with key residues like Tyrosine and Arginine in the binding pocket. nih.govnih.gov Predicted binding energies would likely be more moderate compared to primary targets like CAs unless specific structural features favor this interaction.

The computational prediction of binding affinities is a valuable first step in the drug discovery process, allowing for the prioritization of compounds for synthesis and experimental testing.

Exploration of Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

Research into the enzyme inhibitory potential of sulfonamides is a significant field of study. These compounds are well-known for their interaction with various enzymes, most notably carbonic anhydrases.

Carbonic Anhydrase Inhibition Mechanisms (e.g., hCA I, II, IX, XII)

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. frontiersin.orgmdpi.com The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) binding to the catalytic Zn(II) ion within the enzyme's active site. frontiersin.org This interaction typically occurs with the sulfonamide in its deprotonated, anionic form, which coordinates with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. acs.org This binding disrupts the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction. mdpi.com The nature of the chemical groups attached to the benzenesulfonamide (B165840) core can influence the compound's affinity and selectivity for different CA isoforms, such as the cytosolic hCA I and II, and the transmembrane tumor-associated hCA IX and XII. acs.orgnih.gov

Other Enzyme Inhibition Studies (e.g., α-Glucosidase)

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and glucose absorption. nih.govnih.gov While various chemical scaffolds have been explored as α-glucosidase inhibitors, and some sulfonamide derivatives have been investigated for this activity, specific inhibitory data for 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is not available in the current literature. nih.govresearchgate.net The mechanism of α-glucosidase inhibition generally involves the inhibitor binding to the enzyme's active site, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov

Antimicrobial Research Focus

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a subject of research due to the rise of antibiotic resistance.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacterial strains)

The sulfonamide class of drugs is known to possess broad-spectrum antibacterial activity, effective against a range of Gram-positive and Gram-negative bacteria. nih.gov Studies on various sulfonamide derivatives have reported activity against pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli, and others. nih.govmdpi.com The effectiveness, measured by the Minimum Inhibitory Concentration (MIC), can vary significantly based on the specific chemical structure of the sulfonamide derivative and the bacterial strain being tested. nih.gov

Antifungal Activity

In addition to antibacterial properties, some sulfonamide derivatives have demonstrated antifungal activity against various fungal strains, including species like Candida albicans. nih.govmdpi.com The evaluation of antifungal efficacy is typically determined by MIC values, which quantify the lowest concentration of the compound needed to inhibit fungal growth. researchgate.net

Proposed Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition)

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By mimicking PABA, sulfonamides bind to the enzyme's active site, blocking the synthesis of dihydropteroic acid, a precursor to folic acid. Bacteria require de novo synthesis of folic acid for the production of nucleotides, which are essential for DNA and RNA synthesis. The inhibition of this pathway halts bacterial growth and replication, resulting in a bacteriostatic effect. Human cells are not affected by this mechanism as they obtain folic acid from dietary sources rather than synthesizing it.

Antiviral Activity Investigations

Direct investigations into the antiviral properties of this compound have not been identified in the current body of scientific literature. However, the constituent molecular fragments, sulfonamides and furan (B31954) derivatives, are present in various compounds that have been explored for their antiviral potential.

Sulfonamides, a well-established class of compounds, have been the subject of renewed interest for their broad-spectrum biological activities beyond their antibacterial origins. mdpi.com Research has demonstrated that a wide range of sulfonamide derivatives exhibit antiviral activity against several viruses, including coxsackievirus B, enteroviruses, human parainfluenza viruses, and SARS-CoV-2. mdpi.com The versatility of the sulfonamide group allows for its incorporation into diverse molecular structures, which can lead to the inhibition of various viral targets. mdpi.com

Similarly, the furan ring is a key component of many biologically active compounds. nih.gov Derivatives of furan have been identified as potential antiviral agents. For instance, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov

While these findings suggest that the chemical scaffolds present in this compound are of interest in the development of antiviral agents, experimental validation of this specific compound's antiviral efficacy is required.

Anti-inflammatory Response Evaluation (In Vitro and Mechanistic Aspects)

There is currently a lack of in vitro studies evaluating the anti-inflammatory response of this compound. However, both the sulfonamide and furan moieties are found in compounds with recognized anti-inflammatory properties.

Compounds containing a furan ring have been shown to exert anti-inflammatory effects through various mechanisms. nih.gov These include the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the regulation of the expression of inflammatory genes. nih.gov Some natural furan derivatives have demonstrated the ability to modulate signaling pathways like the MAPK and PPAR-γ pathways, which are involved in the inflammatory response. nih.gov For example, certain 2-arylbenzo[b]furan derivatives have been found to significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages without causing cytotoxicity. nih.gov

The anti-inflammatory potential of these related compounds suggests that this compound could be a candidate for future anti-inflammatory research, although this remains to be experimentally confirmed.

Anticancer Potential and Cellular Pathway Modulation (In Vitro and Mechanistic Aspects)

Specific studies on the in vitro anticancer potential and cellular pathway modulation of this compound are not available in the current scientific literature. The following sections discuss the anticancer activities of related sulfonamide and furan-containing compounds.

While there is no direct data on the effect of this compound on HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, related structures have been investigated.

The cytotoxicity of various compounds is often evaluated using the MTT assay on different cancer cell lines, including HepG2 and MCF-7. japsonline.com For instance, derivatives of eugenol containing an aminomethyl furan moiety have been shown to exhibit cytotoxicity against the MCF-7 cell line. researchgate.net Specifically, 4-allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol was found to have an LC50 value of 45.7±4.62 µg/ml on MCF-7 cells. researchgate.net

These findings in structurally related compounds highlight a potential, yet unconfirmed, avenue for investigating the antiproliferative effects of this compound against these and other cancer cell lines.

Table 1: Cytotoxicity of a Structurally Related Furan-Containing Compound on MCF-7 Cell Line No direct data is available for this compound. The data below is for a related compound for illustrative purposes.

Compound Cell Line LC50 (µg/ml)

There is no direct evidence to suggest that this compound modulates the Hypoxia-Inducible Factor (HIF-1) pathway. The HIF-1 pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia), which is a common feature of solid tumors. nih.gov

However, some furan-containing compounds have been investigated for their ability to influence the HIF pathway. mdpi.comresearchgate.net For example, a series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and evaluated for their potential to inhibit Factor Inhibiting HIF-1 (FIH-1), an enzyme that regulates the transcriptional activity of HIF-α. mdpi.comresearchgate.net Inhibition of FIH-1 can lead to the activation of HIF-α and the subsequent transcription of genes that help cells adapt to hypoxic stress. mdpi.com

While this indicates that the furan moiety can be incorporated into molecules that target the HIF pathway, it does not confirm that this compound possesses such activity. Further research is necessary to determine if this specific compound has any effect on the HIF-1 pathway or other cellular signaling cascades relevant to cancer.

Structure Activity Relationship Sar Studies of 2 Amino N Furan 2 Ylmethyl Benzene 1 Sulfonamide Derivatives

Impact of Substituent Variations on the Benzenesulfonamide (B165840) Moiety on Biological Activity

The benzenesulfonamide core is a common scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of substituents on the benzene (B151609) ring. tuni.fi The primary sulfonamide group (-SO₂NH₂) is often crucial for binding to biological targets, such as the zinc ion in metalloenzymes like carbonic anhydrases. tandfonline.com

For the 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide scaffold, the amino group (-NH₂) at the C2 position is a key feature. Its basicity and hydrogen-bonding capability can be critical for receptor interaction.

Position of Substituents: The placement of groups on the benzene ring is vital. In many benzenesulfonamide inhibitors, substitution at the para-position (C4) is common and often leads to potent activity. Modifications at the ortho- and meta-positions can influence the orientation of the molecule within a binding pocket.

Steric Effects: The size of the substituent (steric bulk) can either enhance or diminish activity. A bulky group might provide better van der Waals interactions with a target receptor but could also cause steric hindrance, preventing the molecule from fitting into the binding site.

A hypothetical SAR study on this scaffold would involve synthesizing derivatives with various substituents on the benzene ring to probe these effects.

Table 1: Hypothetical Impact of Benzenesulfonamide Ring Substituents on Biological Activity

Compound ID R¹ Substituent (Position) Expected Impact on Activity Rationale
Parent 2-Amino - Baseline activity
1a 2-Amino, 4-Chloro Potentially Increased Electron-withdrawing group may enhance binding.
1b 2-Amino, 4-Methyl Variable Steric and electronic effects need to be tested.
1c 2-Amino, 4-Nitro Potentially Increased Strong electron-withdrawing group can increase acidity of sulfonamide.

| 1d | 2,4-Diamino | Potentially Decreased | Altered electronics and potential for off-target effects. |

Role of Furan-2-ylmethyl Moiety Modifications on Biological Response

The furan (B31954) ring is an important heterocyclic scaffold known for a wide range of biological activities. ijabbr.comijabbr.com It is an electron-rich aromatic system capable of participating in various interactions. ijabbr.com In the context of the target molecule, the furan-2-ylmethyl group serves as a key substituent on the sulfonamide nitrogen.

Replacement of the Furan Ring: Replacing the furan with other five- or six-membered heterocycles (e.g., thiophene, pyridine (B92270), thiazole) is a common strategy in medicinal chemistry to probe the importance of the heteroatom and the ring's electronic properties. acs.org For example, in a study of urotensin-II receptor antagonists, systematic exploration of 5-aryl-furan-2-carboxamide derivatives showed that substituents on the furan and the aryl group were critical for potency. nih.gov

Substitution on the Furan Ring: Placing small substituents on the furan ring, particularly at the C5 position, can explore additional binding interactions. For example, adding a hydroxymethyl group to the furan ring at C5 yields 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform for synthesizing derivatives with modified properties. mdpi.com

Bioisosteric Replacement: The furan ring could be replaced with a phenyl ring or other bioisosteres to evaluate the role of its specific heteroaromatic character.

Table 2: Hypothetical Impact of Furan Moiety Modifications on Biological Activity

Compound ID Moiety Modification Expected Impact on Activity Rationale
Parent Furan-2-ylmethyl - Baseline activity
2a Thiophen-2-ylmethyl Variable Thiophene is a common bioisostere of furan.
2b Pyridin-2-ylmethyl Variable Introduces a basic nitrogen, altering solubility and binding.
2c (5-Methylfuran)-2-ylmethyl Potentially Increased Methyl group may occupy a hydrophobic pocket.

| 2d | Benzyl | Variable | Evaluates the necessity of the furan oxygen for activity. |

Influence of Linker Chemistry and Conformational Freedom on SAR

The -CH₂-NH-SO₂- fragment constitutes the linker between the furan and benzenesulfonamide moieties. Its chemistry, length, and rigidity are critical determinants of SAR.

Linker Rigidity: The existing methylene (B1212753) (-CH₂-) group provides significant conformational flexibility. Introducing rigidity, for instance by incorporating the linker into a ring system or by introducing double bonds, can lock the molecule into a specific conformation. nih.gov This can lead to a significant increase or decrease in activity, depending on whether the fixed conformation is the bioactive one.

Linker Length: Altering the length of the linker (e.g., changing from a methyl to an ethyl bridge) would change the distance between the two aromatic systems, which can be crucial for optimal interaction with a biological target.

Linker Composition: Replacing the sulfonamide (-SO₂NH-) group with an amide (-CONH-) or a reversed sulfonamide (-NHSO₂-) would significantly alter the hydrogen bonding capabilities and geometry of the molecule. Studies on STAT3 inhibitors have shown that replacing a sulfonamide linker with an amide can significantly suppress activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR studies are frequently employed to predict the activity of new analogs and to understand the physicochemical properties that govern their potency. nanobioletters.comresearchgate.net

A typical QSAR study for derivatives of this compound would involve:

Data Set Generation: A series of analogs would be synthesized and their biological activity (e.g., IC₅₀ values) measured. tandfonline.com

Descriptor Calculation: For each molecule, a variety of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed biological activity. nanobioletters.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

The resulting QSAR model can provide insights into which properties are most important for activity, guiding the design of more potent compounds. For example, a model might reveal that high hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another are key to high potency. researchgate.net

Derivatization Strategies and Analogue Development

Synthesis of Schiff Base Derivatives of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

The presence of a primary aromatic amine group (-NH₂) in this compound makes it an ideal precursor for the synthesis of Schiff base derivatives. Schiff bases, or imines, are typically formed through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or a ketone. ijcce.ac.irnih.gov This reaction provides a straightforward method to introduce a wide range of structural diversity into the parent molecule.

The general synthesis procedure involves dissolving this compound and a selected aldehyde (often in a 1:1 molar ratio) in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.gov A catalytic amount of acid, such as formic acid or hydrochloric acid, is often added to facilitate the reaction. ijcce.ac.irnih.gov The mixture is typically refluxed for several hours, and the resulting Schiff base product can be isolated upon cooling and crystallization.

The formation of the imine bond (–CH=N–) can be confirmed using spectroscopic techniques. In ¹H NMR spectra, the appearance of a characteristic singlet for the azomethine proton (–CH=N–) is a key indicator of successful synthesis. nih.gov Infrared (IR) spectroscopy would show the disappearance of the N-H stretching bands of the primary amine and the appearance of a new band corresponding to the C=N stretch.

By varying the aldehyde reactant, a library of Schiff base derivatives can be generated. Aromatic aldehydes containing different substituents (e.g., hydroxyl, methoxy, nitro, or halogen groups) can be used to modulate the electronic and steric properties of the final compounds.

Table 1: Examples of Aldehyd Reactants for Schiff Base Synthesis

Aldehyde ReactantChemical NameResulting Schiff Base Derivative Name
Salicylaldehyde2-Hydroxybenzaldehyde2-((E)-(2-hydroxybenzylidene)amino)-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Vanillin4-Hydroxy-3-methoxybenzaldehydeN-(furan-2-ylmethyl)-2-((E)-(4-hydroxy-3-methoxybenzylidene)amino)benzene-1-sulfonamide
4-Nitrobenzaldehyde4-NitrobenzaldehydeN-(furan-2-ylmethyl)-2-((E)-(4-nitrobenzylidene)amino)benzene-1-sulfonamide
Furan-2-carbaldehydeFuran-2-carbaldehydeN-(furan-2-ylmethyl)-2-((E)-(furan-2-ylmethylene)amino)benzene-1-sulfonamide

Metal Complexation Studies with this compound and its Analogues

The sulfonamide scaffold and its derivatives, particularly Schiff bases, possess multiple donor atoms (nitrogen and oxygen) that can coordinate with various metal ions to form stable metal complexes. nih.govsci-hub.st The study of such complexes is a significant area of research due to their potential applications in various fields.

The Schiff base derivatives of this compound are particularly interesting as ligands because they offer several potential coordination sites:

The azomethine nitrogen atom (C=N). iosrjournals.org

The oxygen atom of the furan (B31954) ring. iosrjournals.org

The oxygen atoms of the sulfonamide group (-SO₂-).

Other donor atoms from substituents on the aldehyde-derived portion of the molecule (e.g., a phenolic oxygen). sci-hub.st

These ligands can act as bidentate or polydentate chelating agents, forming complexes with transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). sci-hub.st The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent. sci-hub.stiosrjournals.org The resulting complexes are often colored, stable solids. iosrjournals.org

Characterization of these metal complexes is performed using various analytical techniques. Molar conductivity measurements can help determine if the ligands are coordinated as neutral or anionic species. Magnetic susceptibility measurements provide information about the geometry of the complex. Spectroscopic methods like IR, UV-Vis, and NMR are used to identify the coordination sites. For instance, a shift in the C=N stretching frequency in the IR spectrum upon complexation indicates the involvement of the azomethine nitrogen in bonding to the metal ion. researchgate.net Based on spectral and magnetic data, geometries such as octahedral or tetrahedral have been proposed for similar sulfonamide-derived metal complexes. sci-hub.st

Table 2: Potential Metal Complexation Features

Metal IonPotential LigandPotential Coordination SitesPossible Geometry
Cu(II)Schiff base of salicylaldehydeAzomethine Nitrogen, Phenolic Oxygen, Sulfonamide OxygenSquare Planar / Distorted Octahedral
Ni(II)Schiff base of furan-2-carbaldehydeAzomethine Nitrogen, Furan Oxygen, Sulfonamide OxygenOctahedral
Zn(II)Schiff base of salicylaldehydeAzomethine Nitrogen, Phenolic OxygenTetrahedral
Co(II)Schiff base of furan-2-carbaldehydeAzomethine Nitrogen, Furan Oxygen, Sulfonamide OxygenOctahedral

Exploration of Heterocyclic Ring Modifications and Fusions

One common approach is the bioisosteric replacement of the furan ring with other five-membered heterocycles. Thiophene and pyrrole (B145914) are frequently used as bioisosteres for furan due to their similar size, shape, and electronic properties. This would lead to the synthesis of analogues such as 2-amino-N-(thiophen-2-ylmethyl)benzene-1-sulfonamide or 2-amino-N-(1H-pyrrol-2-ylmethyl)benzene-1-sulfonamide. Comparing the activities of these analogues can provide insights into the importance of the furan oxygen atom for biological interactions.

Another strategy involves the synthesis of fused heterocyclic systems. Instead of a simple furan ring, a more complex and rigid scaffold like benzofuran (B130515) could be incorporated. Alternatively, fusing a ring to the existing benzene (B151609) sulfonamide portion could generate novel polycyclic structures. For example, derivatives based on thieno[3,2-b]pyrrole have been explored in the context of sulfonamide chemistry. nih.gov These ring fusion strategies can significantly alter the molecule's conformation and lipophilicity, potentially leading to new interaction patterns with biological targets.

Table 3: Examples of Heterocyclic Modifications and Fusions

Modification TypeOriginal MoietyModified MoietyResulting Analogue Class
Bioisosteric ReplacementFuranThiopheneN-(Thiophen-2-ylmethyl)benzene-1-sulfonamides
Bioisosteric ReplacementFuranPyrroleN-(1H-Pyrrol-2-ylmethyl)benzene-1-sulfonamides
Ring FusionFuranBenzofuranN-(Benzofuran-2-ylmethyl)benzene-1-sulfonamides
Ring FusionBenzeneThieno[3,2-b]pyrroleN-Sulfamoyl-thieno[3,2-b]pyrrole carboxamides nih.gov

Development of Hybrid Molecules Incorporating the Sulfonamide-Furan Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (biologically active moieties) into a single molecule. dergipark.org.tr The resulting hybrid compound may exhibit a broader spectrum of activity, enhanced potency, or a novel mechanism of action by interacting with multiple biological targets simultaneously. dergipark.org.trnih.gov

The this compound scaffold is a suitable candidate for creating such hybrid molecules. The primary amino group or the aromatic ring can serve as attachment points for linking to other pharmacophores, either directly or via a spacer.

For instance, the sulfonamide-furan scaffold could be hybridized with other heterocyclic systems known for their diverse biological activities, such as benzothiazole, quinoline, or pyrazole. dergipark.org.trnih.gov The synthesis of such hybrids could involve, for example, the acylation of the 2-amino group with a carboxylic acid derivative of the second pharmacophore, creating an amide linkage. This approach aims to combine the therapeutic potential of the sulfonamide-furan moiety with that of another established pharmacophore. dergipark.org.trnih.gov The design of these molecules is a rational approach to developing multifunctional agents. dergipark.org.tr

Table 4: Conceptual Design of Hybrid Molecules

Core ScaffoldLinker TypeSecond PharmacophorePotential Hybrid Molecule Class
This compoundAmide bondBenzothiazoleBenzothiazole-sulfonamide hybrids dergipark.org.tr
This compoundMethylene (B1212753) bridgeQuinolineQuinoline-sulfonamide hybrids nih.gov
This compoundAmide bondPyrazolePyrazole-sulfonamide hybrids nih.gov
This compoundDirect bondChalconeChalcone-sulfonamide hybrids

Future Research Directions and Emerging Paradigms

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A critical next step in the exploration of 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is to conduct detailed mechanistic studies to elucidate its interactions with biological systems at both the molecular and cellular levels. The sulfonamide moiety is a known zinc-binding group, suggesting that this compound could act as an inhibitor for a variety of metalloenzymes. rsc.org A primary area of investigation would be its potential as a carbonic anhydrase (CA) inhibitor. rsc.orgnih.gov

Future research should employ a range of biophysical and biochemical assays to determine the binding affinity and kinetics of the compound with various CA isoforms. nih.gov X-ray crystallography studies could provide atomic-level insights into the binding mode of the compound within the active site of target enzymes, revealing key interactions between the furan (B31954) ring, the amino group, and the sulfonamide moiety with amino acid residues. nih.gov

Cellular assays will be crucial to understand the downstream effects of target engagement. For instance, if the compound is found to be a potent and selective inhibitor of a tumor-associated CA isoform like CA IX, studies on cancer cell lines could investigate its impact on cell proliferation, apoptosis, and invasion. rsc.orgnih.govnih.gov Techniques such as Western blotting, flow cytometry, and live-cell imaging would be instrumental in dissecting the cellular pathways modulated by the compound. rsc.org

Targeted Design of Next-Generation Furan-Substituted Benzenesulfonamides

The structural framework of This compound offers numerous avenues for the targeted design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental to this endeavor. nih.govresearchgate.netopenaccesspub.org By systematically modifying different parts of the molecule—the substitution pattern on the benzene (B151609) ring, the nature of the substituent on the furan ring, and the linker between the two—researchers can identify key structural features that govern biological activity. nih.gov

For example, fluorinated benzenesulfonamides have shown promise as inhibitors of amyloid-beta aggregation, suggesting a potential therapeutic avenue in neurodegenerative diseases. nih.gov The introduction of fluorine or other halogen atoms to the benzenesulfonamide (B165840) or furan ring of the title compound could be explored to enhance its activity against various targets.

Computational approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, will play a pivotal role in guiding the design of new derivatives. nih.govresearchgate.netfrontiersin.org These in silico tools can help identify the optimal spatial arrangement of chemical features required for potent biological activity and predict the properties of novel, yet-to-be-synthesized compounds. researchgate.netdovepress.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Furthermore, AI can be utilized to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Exploration of Novel Biological Targets beyond Current Scope

While carbonic anhydrases represent a logical starting point for investigating the biological activity of This compound , its structural motifs suggest the potential for interaction with a much broader range of biological targets. nih.govnih.gov The benzenesulfonamide scaffold is present in drugs targeting a variety of enzymes and receptors, including kinases, proteases, and G-protein coupled receptors (GPCRs). tuni.fiacs.orgbohrium.com

Future research should involve broad-based screening of the compound against diverse panels of biological targets to identify novel activities. This could uncover unexpected therapeutic opportunities. For instance, benzenesulfonamide analogs have been identified as inhibitors of chemokine receptor type 4 (CXCR4), a target relevant to cancer and inflammation. nih.gov

The concept of allosteric modulation, where a compound binds to a site on a protein distinct from the active site to modulate its function, is another exciting avenue for exploration. nih.govnih.gov The furan-substituted portion of the molecule could potentially interact with allosteric pockets on various enzymes or receptors, leading to a more nuanced and selective pharmacological effect. researchgate.net High-throughput screening campaigns coupled with detailed mechanistic follow-up studies will be essential to uncover these novel biological targets and mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution between 2-aminobenzenesulfonyl chloride and furfurylamine. Key steps include:

  • Temperature control : Maintain temperatures below 0°C during sulfonamide bond formation to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product. Yield optimization (typically 65–75%) requires inert atmosphere conditions (N₂/Ar) to prevent oxidation of the furan ring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of the sulfonamide group (δ 3.1–3.5 ppm for –SO₂–NH–) and furan protons (δ 6.2–7.4 ppm) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 267.08) .

Q. How can researchers assess the purity of this compound for biological assays?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). A retention time of 8.2 min and >95% peak area indicate high purity .
  • Elemental analysis (CHNS) : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 53.8%, H: 4.5%, N: 10.5%, S: 12.0%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

  • Dose-response studies : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-target profiling : Use kinase/GPCR panels to rule out nonspecific binding .
  • Structural analogs : Compare activity with derivatives (e.g., 4-cyano or thiazole-substituted analogs) to pinpoint functional group contributions .

Q. How does computational modeling aid in understanding TRPM8 channel antagonism by this compound?

  • Molecular docking : Dock the compound into TRPM8’s binding pocket (PDB: 6NRQ) using AutoDock Vina. Focus on interactions between the sulfonamide group and residues like Arg805 and Tyr745 .
  • MD simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å) and hydrogen bond occupancy (>70%) .

Q. What methodologies evaluate metabolic stability in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min (t₁/₂ > 30 min indicates stability) .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ > 10 µM suggests low risk of drug-drug interactions) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Functional group substitutions : Replace the furan ring with thiophene (improves lipophilicity) or add electron-withdrawing groups (e.g., –NO₂) to enhance sulfonamide reactivity .
  • Bioisosteres : Substitute the benzene ring with pyridine to modulate solubility and target affinity .

Q. What in vivo models are suitable for validating anti-nociceptive activity?

  • Cold allodynia (TRPM8-dependent) : Use a murine model (e.g., acetone droplet test) with doses of 10–30 mg/kg (i.p.). Measure latency to paw withdrawal .
  • Inflammatory pain : Induce CFA-induced inflammation in rats; administer compound orally (20 mg/kg) and assess mechanical hyperalgesia via von Frey filaments .

Methodological Considerations

Q. How to address solubility challenges in formulation development?

  • Co-solvents : Use PEG-400/water (30:70) to achieve >2 mg/mL solubility .
  • Salt formation : React with HCl to form a hydrochloride salt (improves aqueous solubility by 5-fold) .

Q. What crystallographic techniques determine the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Resolve structure with SHELX-97; validate bond lengths (C–S: 1.76 Å) and angles (C–S–N: 105°) .

Retrosynthesis Analysis

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Reactant of Route 1
2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Reactant of Route 2
2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.